A 887826, also referred to by its chemical name 5-(4-butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide, is a potent and selective blocker of voltage-dependent sodium channels, particularly the Na(v)1.8 subtype. It has an inhibitory concentration (IC50) of approximately 11 nanomolar, making it effective in attenuating neuropathic tactile allodynia in vivo, which is significant for pain management research . This compound belongs to a class of sodium channel blockers that have emerged as potential therapeutic agents for chronic pain conditions.
The compound A 887826 was first described in the context of its pharmacological properties and synthesis methods in various scientific articles and databases, including BenchChem and PubChem . Its synthesis and biological activity have been documented in peer-reviewed journals focusing on pharmacology and medicinal chemistry .
A 887826 is classified as a sodium channel blocker under the category of pharmaceutical compounds. It specifically targets sodium channels involved in pain signaling, making it a candidate for treating conditions associated with neuropathic pain.
The synthesis of A 887826 involves several key steps:
The molecular formula for A 887826 is , featuring a complex structure that includes multiple functional groups conducive to its biological activity.
A 887826 can participate in several chemical reactions:
The reactions can yield various derivatives of A 887826, each with potentially distinct pharmacological properties that are often studied for structure-activity relationships.
A 887826 primarily functions by blocking sodium channels, specifically Na(v)1.8, which are crucial for action potential generation in pain-sensing neurons. The mechanism involves:
A 887826 has significant potential applications in scientific research, particularly in:
Nerve injury triggers maladaptive plasticity in sensory neurons, including altered transcription, trafficking, and post-translational modification of VGSCs. This remodeling results in hyperexcitable neurons that exhibit enhanced membrane resonance and spontaneous ectopic firing [1] [5] [8]. Injured axons develop abnormal sodium channel clusters at neuroma sites and demyelinated segments, becoming sustained generators of aberrant action potentials [8]. Crucially, these ectopic discharges are both necessary and sufficient to initiate and maintain neuropathic pain states, driving central sensitization in the dorsal horn that amplifies nociceptive signaling [1] [7]. The resulting clinical manifestations include spontaneous burning pain and mechanical allodynia (pain from light touch), which remain therapeutically challenging due to non-selective current treatments [4] [7].
Nav1.8 (SCN10A) is a tetrodotoxin-resistant (TTX-R) sodium channel isoform predominantly expressed in small-to-medium diameter DRG neurons, particularly nociceptors [3] [6] [10]. It exhibits distinctive biophysical properties that define its role in pain pathophysiology: activation at more depolarized potentials (–30 mV), slow inactivation kinetics, and resistance to depolarized membrane potentials that inactivate other VGSCs [6] [10]. These characteristics allow Nav1.8 to remain functional under inflammatory conditions and drive sustained repetitive firing during prolonged depolarizations [3] [10].
Table 2: Biophysical Properties of Nav1.8 in Nociceptive Signaling
Property | Characteristic | Functional Implication |
---|---|---|
Tetrodotoxin sensitivity | Resistant (IC₅₀ > 50 µM) | Functionally active during TTX-S blockade |
Activation threshold | Depolarized (~ –30 mV) | Contributes to prolonged depolarization |
Inactivation kinetics | Slow (τ > 100 ms) | Sustains repetitive firing |
Cold sensitivity | Enhanced activity | Mediates cold hyperalgesia |
Following nerve injury, Nav1.8 undergoes aberrant redistribution to injured axons and shows altered expression patterns that contribute directly to hyperexcitability [5] [10]. Genetic ablation studies demonstrate that Nav1.8-null mice exhibit impaired neuropathic pain development, confirming its essential role in pathological pain states [3] [6] [10]. Notably, Nav1.8 contributes significantly to cold nociception and mediates the persistent sodium currents that underlie spontaneous activity in damaged sensory neurons [3] [10].
Non-selective VGSC blockers (lidocaine, carbamazepine) provide limited neuropathic pain relief due to narrow therapeutic windows and dose-limiting CNS/cardiovascular side effects [4] [7]. Their action on widely expressed channels (Nav1.1–Nav1.7, Nav1.9) disrupts physiological functions including motor coordination, cognition, and cardiac conduction [4]. In contrast, isoform-selective Nav1.8 inhibition offers a promising strategy because:
A-887826 exemplifies this approach with its voltage-dependent mechanism – blocking Nav1.8 more effectively under depolarized conditions characteristic of injured neurons. This enables suppression of pathological ectopic firing while preserving normal sensory signaling [3] [6].
Table 3: Selectivity Profile of A-887826
Channel Type | IC₅₀ (nM) | Selectivity Ratio vs. Nav1.8 |
---|---|---|
hNav1.8 | 11 | 1.0 (reference) |
rDRG TTX-R | 8 | 1.4-fold selectivity |
hNav1.2 | 33 | 3-fold less potent |
rDRG TTX-S | ~110 | 10-fold less potent |
hNav1.5 | >300 | >30-fold less potent |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3